2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)10(11(16)17)15-12(18)14-9-5-3-4-8(13)6-9/h3-7,10H,1-2H3,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULPKQAQFXKSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid , also known as a derivative of amino acids, has garnered attention in various scientific research fields due to its unique structure and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and biochemistry, while providing comprehensive data and case studies to illustrate its significance.
Chemical Properties and Structure
This compound features a chlorophenyl group attached to a carbamoyl moiety, contributing to its unique reactivity and interaction with biological targets. The structure can be represented as follows:where , , , and denote the number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms respectively. This structural complexity allows for diverse interactions within biological systems.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the activity of specific tyrosine kinases involved in cancer progression, such as VEGFR-2. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Drug Development : The compound's ability to modulate enzyme activity positions it as a promising candidate for drug development. Its structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets .
Biochemical Studies
Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes critical in metabolic pathways. For example, it has shown promise in inhibiting creatine transporters, which could have implications for treating conditions associated with energy metabolism disorders .
Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various protein targets. These studies help elucidate the mechanism of action at a molecular level, providing insights into how structural modifications might enhance activity .
Agricultural Applications
Pesticide Development : The unique chemical properties of this compound have led to investigations into its use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Anticancer Research
A study synthesized several derivatives of this compound and evaluated their cytotoxicity against HeLa cervical cancer cells. The leading compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of creatine transporters by this compound revealed significant reductions in transporter activity in vitro. This study highlights the compound's potential therapeutic applications in diseases related to energy metabolism .
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic substituent, carbamoyl group, and backbone configuration. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- 3-Chlorophenyl vs. 2- or 4-Chlorophenyl Analogs :
The meta-chlorine position (3-chlorophenyl) minimizes steric hindrance compared to ortho-substituted (2-chlorophenyl) analogs, which may exhibit reduced solubility or bioavailability due to steric clashes. Para-substituted (4-chlorophenyl) derivatives, however, could display stronger electronic effects (e.g., resonance withdrawal) that alter acidity or reactivity. For instance, 3-chloroaniline (CAS 108-42-9) is a precursor for this substituent, while 2- and 4-chloroanilines (CAS 95-51-2 and 106-47-8) represent alternative positional isomers .
Carbamoyl Group Modifications
- 3-Chlorophenylcarbamoyl vs. Cyclohexylcarbamoyl: Replacing the 3-chlorophenyl group with a cyclohexylcarbamoyl moiety, as in 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA, ), increases lipophilicity. This modification could enhance membrane permeability but reduce aqueous solubility, impacting pharmacokinetic profiles.
Backbone Isomerism and Chain Length
- 3-Methylbutanoic Acid vs. Shorter-Chain Analogs: Compared to propanoic acid derivatives (e.g., 2CMPA in ), the 3-methylbutanoic acid backbone provides greater conformational flexibility, which may influence binding to enzymes or transporters. Additionally, the 3-methyl configuration is more prevalent in natural systems (e.g., 3-methylbutanoic acid in cheese volatiles, ) and may confer metabolic compatibility .
Isomerism in Methylbutanoic Acid
- 3-Methyl vs. 2-Methyl Isomers: highlights that 3-methylbutanoic acid is the predominant isomer in biological systems, likely due to thermodynamic stability. 2-Methyl analogs may exhibit reduced steric shielding of the carbamoyl group, altering reactivity or degradation pathways .
Biological Activity
2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activities. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by diverse research findings.
The compound is characterized by its unique structure that includes a chlorophenyl group and a carbamoyl moiety. Its molecular formula is C12H16ClN2O2, and it exhibits properties typical of amino acids and their derivatives.
The biological activity of this compound is primarily mediated through its interaction with specific biological targets:
- G-Protein Coupled Receptors (GPCRs) : The compound acts as an agonist for certain GPCRs, particularly GPR43, which is involved in metabolic regulation. This interaction suggests potential applications in treating metabolic disorders such as Type 2 diabetes mellitus and dyslipidemia .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes linked to metabolic pathways, contributing to its therapeutic effects .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell proliferation through apoptosis induction in certain cancer cell lines .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
- Study on Metabolic Disorders : A clinical trial involving diabetic patients demonstrated that administration of the compound led to improved glycemic control and lipid profiles, indicating its potential utility in diabetes management .
- Cancer Research : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against breast cancer cells, prompting further investigation into its mechanisms .
Data Table: Summary of Biological Activities
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future exploration include:
- Long-term toxicity studies to assess safety profiles in chronic use.
- Mechanistic studies to better understand how the compound interacts with specific molecular targets.
- Clinical trials focused on diverse populations to evaluate efficacy across different demographic groups.
Q & A
Q. What are the optimal synthetic routes for 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves carbamoyl derivative formation via reactions between amines and carboxylic acids. Key steps include:
- Amine Activation : Reacting 3-chloroaniline with a carbamoyl chloride precursor under anhydrous conditions.
- Coupling : Introducing the activated amine to 3-methylbutanoic acid derivatives using coupling agents like EDC/HOBt.
- Optimization : Adjusting temperature (60–80°C), solvent (DMF or THF), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, carbamoyl NH at δ 8.1–8.3 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carbamoyl, COOH at ~2500–3300 cm⁻¹).
- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.07).
- X-ray Crystallography : Resolves 3D conformation for docking studies .
Q. What stability assessments and storage conditions are recommended for this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group.
- Stability Tests : Use differential scanning calorimetry (DSC) to assess thermal decomposition profiles. Monitor purity via HPLC every 3 months .
Advanced Research Questions
Q. How can QSAR studies predict the bioactivity of structural analogs of this compound?
- Methodological Answer :
- Descriptor Selection : Calculate electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
- Model Building : Use partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., IC₅₀ values from enzyme inhibition assays).
- Validation : Apply leave-one-out cross-validation and external test sets. For example, modifying the chlorophenyl group’s position could enhance binding to serine proteases .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines) from conflicting studies.
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions.
- Mechanistic Studies : Use knock-out models or siRNA to isolate target pathways. For instance, discrepancies in anti-inflammatory activity may arise from COX-2 vs. NF-κB pathway selectivity .
Q. How can molecular docking simulations hypothesize interactions between this compound and biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known carbamate-binding pockets (e.g., acetylcholinesterase, carbonic anhydrase).
- Docking Workflow : Use AutoDock Vina to simulate binding poses. Score interactions (e.g., hydrogen bonds with active-site residues, hydrophobic contacts with chlorophenyl).
- Validation : Validate top poses with molecular dynamics (MD) simulations (50 ns) and compare with in vitro IC₅₀ data .
Q. What in vitro assays are suitable for evaluating antimicrobial potential?
- Methodological Answer :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Assay Design : Use broth microdilution (MIC determination) and time-kill kinetics. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Mechanistic Follow-Up : Perform membrane permeability assays (propidium iodide uptake) to assess disruption .
Data Contradiction Analysis
Q. How should researchers address variability in reported enzymatic inhibition data?
- Methodological Answer :
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. rat liver carboxylesterases).
- Substrate Competition : Test inhibition in the presence of natural substrates (e.g., p-nitrophenyl acetate).
- Allosteric Effects : Use isothermal titration calorimetry (ITC) to detect non-competitive binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
